molecular formula C20H12Cl2N2O2 B10973101 N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B10973101
M. Wt: 383.2 g/mol
InChI Key: DBDIZOHCXIEWKE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves multi-component reactions (MCRs). One common method is the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of a base such as piperidine. This reaction is carried out in ethanol under reflux conditions . The process is known for its efficiency, high yield, and environmentally friendly approach.

Industrial Production Methods

The use of readily available starting materials and catalytic amounts of reagents makes the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of different substituted benzochromene derivatives .

Scientific Research Applications

N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of the imino group. These structural features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3-iminobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-6-3-7-16(18(15)22)24-20(25)14-10-13-12-5-2-1-4-11(12)8-9-17(13)26-19(14)23/h1-10,23H,(H,24,25)

InChI Key

DBDIZOHCXIEWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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